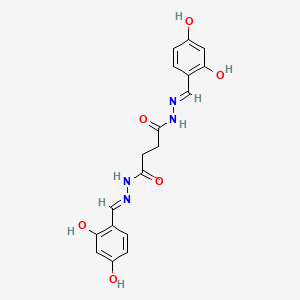

N'1,N'4-bis(2,4-dihydroxybenzylidene)succinohydrazide

説明

合成方法

合成経路と反応条件

N'1,N'4-ビス(2,4-ジヒドロキシベンジリデン)スクシンヒドラジドの合成は、一般的に、スクシンヒドラジドと2,4-ジヒドロキシベンズアルデヒドとの縮合反応を伴います。反応は通常、還流条件下でエタノール溶液中で行われます。生成物は、その後、再結晶によって精製されます。

工業的製造方法

N'1,N'4-ビス(2,4-ジヒドロキシベンジリデン)スクシンヒドラジドの特定の工業的製造方法は、十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することになります。これには、収率と純度を最大化するための反応条件の最適化と、効率的な精製技術の実装が含まれます。

特性

分子式 |

C18H18N4O6 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC名 |

N,N'-bis[(E)-(2,4-dihydroxyphenyl)methylideneamino]butanediamide |

InChI |

InChI=1S/C18H18N4O6/c23-13-3-1-11(15(25)7-13)9-19-21-17(27)5-6-18(28)22-20-10-12-2-4-14(24)8-16(12)26/h1-4,7-10,23-26H,5-6H2,(H,21,27)(H,22,28)/b19-9+,20-10+ |

InChIキー |

QFKKKJBROSRVFG-LQGKIZFRSA-N |

異性体SMILES |

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)O)O |

正規SMILES |

C1=CC(=C(C=C1O)O)C=NNC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide typically involves the condensation reaction between succinohydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

科学研究への応用

N'1,N'4-ビス(2,4-ジヒドロキシベンジリデン)スクシンヒドラジドは、科学研究において幅広い用途があります。

化学: 配位化学において、ユニークな特性を持つ金属錯体を形成するための配位子として使用されます.

医学: 抗菌作用や抗がん作用など、潜在的な治療特性について調査されています.

産業: 新素材や触媒の開発に使用されています。

科学的研究の応用

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

Industry: Utilized in the development of new materials and catalysts.

作用機序

類似化合物の比較

類似化合物

独自性

N'1,N'4-ビス(2,4-ジヒドロキシベンジリデン)スクシンヒドラジドは、金属イオンとの相互作用や水素結合形成能力に影響を与える特定のヒドロキシル基の位置により、独特です。この構造的特徴は、その類似体と比較して、独特の特性と用途をもたらす可能性があります。

類似化合物との比較

Similar Compounds

- N’1,N’4-bis(2-hydroxybenzylidene)succinohydrazide

- N’1,N’4-bis(2-methoxybenzylidene)succinohydrazide

- N’1,N’4-bis(4-methoxybenzylidene)succinohydrazide

Uniqueness

N’1,N’4-bis(2,4-dihydroxybenzylidene)succinohydrazide is unique due to its specific hydroxyl group positions, which influence its ability to form hydrogen bonds and interact with metal ions. This structural feature can lead to distinct properties and applications compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。